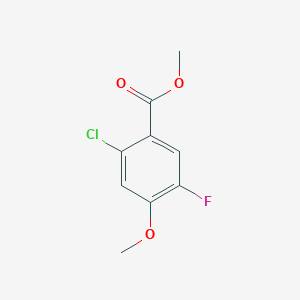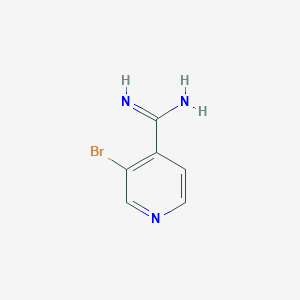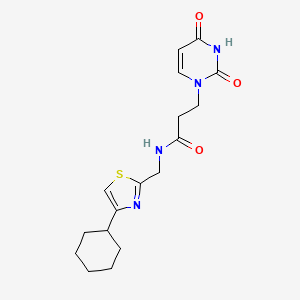
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. This compound has been shown to target specific enzymes and proteins involved in these processes, leading to the inhibition of cancer cell growth and the prevention of bacterial and fungal infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide vary depending on the specific application and dosage used. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. In infectious diseases, it has been studied for its antibacterial and antifungal properties, which may be due to its ability to inhibit protein synthesis and cell division. In neurological disorders, it has been investigated for its potential as a neuroprotective agent, which may be due to its ability to prevent oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in lab experiments include its potential as a versatile compound with various applications in cancer research, infectious diseases, and neurological disorders. Additionally, its synthesis method is relatively straightforward, and it is readily available for purchase from chemical suppliers. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and efficacy.
Orientations Futures
There are many potential future directions for the study of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. One direction is the investigation of its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another direction is the exploration of its potential as a treatment for bacterial and fungal infections that are resistant to current antibiotics. Additionally, further studies could investigate its potential as a neuroprotective agent for the treatment of neurological disorders, such as Alzheimer's disease or Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the reaction of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid with 4-methyl-2-thiazolamine. The reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In infectious diseases, it has been studied for its antibacterial and antifungal properties. In neurological disorders, it has been investigated for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-15-13-27-20(23-15)24-19(26)14-28-21-22-12-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHRDCQHMBXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

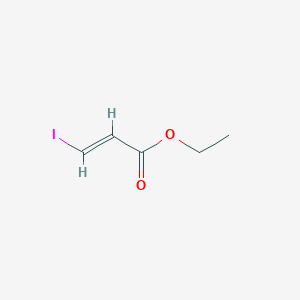


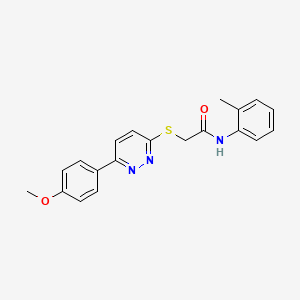
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)
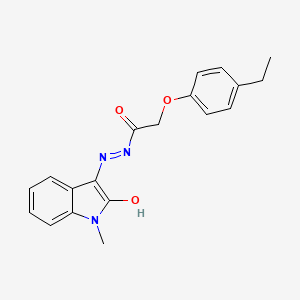

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
